Fmoc-N-Et-Thr-OH is classified as a protected amino acid. It is synthesized through various chemical methodologies, often involving solid-phase synthesis techniques. The compound is primarily sourced from chemical suppliers specializing in peptide synthesis reagents, such as Sigma-Aldrich and other biochemical manufacturers.
The synthesis of Fmoc-N-Et-Thr-OH typically involves solid-phase peptide synthesis techniques. One common approach utilizes a resin-bound strategy where the amino acid is attached to a solid support. The Fmoc group is introduced to protect the amino group during the synthesis process.
This method allows for high yields and purity of the final product, making it suitable for large-scale applications.
Fmoc-N-Et-Thr-OH participates in several important reactions during peptide synthesis:
These reactions are crucial for constructing peptides with precise sequences.
The mechanism of action for Fmoc-N-Et-Thr-OH in peptide synthesis involves several key steps:
This cycle allows for efficient assembly of peptides while maintaining high specificity and yield .
Fmoc-N-Et-Thr-OH exhibits several notable properties:
These properties make it suitable for various applications in biochemical research.
Fmoc-N-Et-Thr-OH is widely used in scientific research, particularly in:
N-alkylation induces profound conformational restrictions within peptide backbones by introducing tertiary amide bonds that limit rotational freedom. This structural constraint reduces the conformational entropy of unfolded states, effectively stabilizing bioactive conformations and enhancing target binding specificity. Critically, the ethyl group in Fmoc-N-Et-Thr-OH (MW: 369.4 g/mol, C₂₁H₂₃NO₅) provides optimal steric shielding that protects adjacent amide bonds from protease cleavage without introducing excessive hydrophobicity [2] [6]. This balance is particularly valuable for therapeutic peptides requiring extended in vivo half-lives, where excessive methylation can compromise solubility and pharmacokinetics. The ethyl moiety's intermediate size (‑CH₂CH₃) demonstrates superior protease resistance compared to methyl groups in simulated intestinal fluid studies, attributed to more effective obstruction of protease active sites while maintaining favorable hydration dynamics [3]. Additionally, N-ethylation diminishes hydrogen-bonding capacity at the amide nitrogen, reducing aggregation propensity during synthesis and improving final peptide solubility—a crucial factor for high-concentration formulations required in subcutaneous delivery systems. These properties collectively establish Fmoc-N-Et-Thr-OH as a strategic building block for constructing peptide therapeutics with enhanced bioavailability profiles.
The synthetic accessibility of N-alkylated amino acids has progressed significantly since early solution-phase methods. Initial approaches to N-methyl-threonine derivatives faced substantial challenges with β-elimination side reactions due to the lability of the β-hydroxy group under strong basic conditions required for N-alkylation [5]. The landmark oxazolidinone reduction strategy, first adapted for threonine by Freidinger (U.S. Patent 4,535,167), provided a breakthrough by enabling stereoretentive N-methylation through cyclic intermediates that protected the β-hydroxyl during critical transformations [5]. This methodology evolved through several key developments:
The adaptation of these methods for N-ethyl derivatives required strategic innovation, particularly in managing the increased steric demand of the ethyl group during ring closure and reduction. Contemporary Fmoc-N-Et-Thr-OH synthesis leverages microwave-assisted solid-phase coupling and flow chemistry systems, achieving coupling efficiencies exceeding 98% in iterative peptide elongation [8]. These advances parallel broader improvements in Fmoc-SPPS, including pseudoproline dipeptide additives that suppress aspartimide formation and enable synthesis of sequences exceeding 50 residues [4]. The commercial availability of Fmoc-N-Et-Thr-OH today reflects decades of incremental optimization in protecting group strategy and catalytic reductive methods.
The ethyl group in Fmoc-N-Et-Thr-OH occupies a strategic steric niche between smaller methyl groups and bulkier propyl/benzyl substituents, offering unique advantages in peptide engineering. Compared to methyl analogs, the ethyl moiety provides enhanced conformational control through restricted Φ/Ψ angles while avoiding the solubility challenges associated with larger alkyl chains. This balance proves particularly valuable in stabilizing type II β-turn structures, where the ethyl group's gauche conformation preferentially stabilizes i+2 positions in turn motifs [2] [5]. In receptor-targeting peptides, this conformational bias translates to improved target affinity and signaling specificity, as demonstrated in GnRH analogs where ethyl-substituted derivatives showed 3-fold increased binding affinity over methylated versions [2].
The electronic influence of ethyl substitution manifests through attenuated amide bond polarity, reducing hydration shell formation and enhancing membrane permeability. Calculated logP values for N-ethyl amides show approximately 0.5 unit increase over N-methyl counterparts, correlating with improved Caco-2 monolayer permeability in model peptides [3]. This property makes Fmoc-N-Et-Thr-OH invaluable for constructing cell-penetrating peptides and blood-brain barrier shuttle components where traditional threonine residues fail. Furthermore, the ethyl group's metabolic stability exceeds methyl analogs due to resistance to cytochrome P450-mediated demethylation pathways, extending plasma half-lives in pharmacokinetic studies. The synthesis of leuprolide analogs featuring N-ethyl-threonine demonstrates these advantages, showing not only enhanced protease resistance but also reduced hepatic clearance through avoided recognition by oxidases [2]. These properties collectively establish Fmoc-N-Et-Thr-OH as a versatile tool for fine-tuning peptide stability and bioavailability profiles.
Table 2: Key Structural and Application Properties of Fmoc-N-Ethyl-Threonine
Property | Specification | Significance |
---|---|---|
CAS Number | Not explicitly provided | Unique chemical identifier |
Molecular Formula | C₂₁H₂₃NO₅ | Elemental composition |
Molecular Weight | 369.4 g/mol | Dosage calculation basis |
Protection Scheme | Fmoc Nα-protection, Unprotected β-OH | Orthogonal deprotection |
Primary Application | Solid-phase peptide synthesis | SPPS-compatible derivative |
Key Structural Feature | Tertiary amide bond | Conformational restriction |
Specialized Use | Leuprolide analog synthesis | Therapeutic peptide development |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2